Product packaging for Decamethoxin(Cat. No.:CAS No. 38146-42-8)

Decamethoxin

Cat. No.: B607030
CAS No.: 38146-42-8
M. Wt: 693.9 g/mol
InChI Key: LRQIWRXCHWNNEA-MWZFJMJKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

structure
a bisquaternary ammonium salt;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74Cl2N2O4 B607030 Decamethoxin CAS No. 38146-42-8

Properties

CAS No.

38146-42-8

Molecular Formula

C38H74Cl2N2O4

Molecular Weight

693.9 g/mol

IUPAC Name

10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride

InChI

InChI=1S/C38H74N2O4.2ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;;/h29-36H,11-28H2,1-10H3;2*1H/q+2;;/p-2/t31-,32-,33+,34+,35-,36-;;/m1../s1

InChI Key

LRQIWRXCHWNNEA-MWZFJMJKSA-L

Canonical SMILES

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decamethoxine;  Dekametoksin.

Origin of Product

United States

Historical Trajectories of Decamethoxine Research

Initial research into decamethoxine centered on its potent antimicrobial properties. As a broad-spectrum antiseptic, early studies investigated its efficacy against a wide range of pathogens. ncats.io Over time, the focus of research has expanded, driven by the need for effective antimicrobial agents in the face of growing antibiotic resistance. umk.pl While much of the foundational research on decamethoxine has been conducted in Ukraine, its properties continue to be a subject of international scientific inquiry. cyberleninka.ru

Classification and Structural Archetypes of Decamethoxine Within Quaternary Ammonium Compounds

Decamethoxine is classified as a cationic bisquaternary surfactant and a member of the quaternary ammonium (B1175870) compounds (QACs). drugbank.comfhi.noglpbio.com Its chemical structure is a key determinant of its biological activity.

Structural Characteristics

The chemical formula for decamethoxine is C38H74Cl2N2O4, with a molecular weight of 693.9 g/mol . nih.govmspsss.org.ua Its IUPAC name is 10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;dichloride. nih.gov The molecule is characterized by a long 1,10-decamethylene chain that connects two N,N-dimethylmenthoxycarbonylmethyl ammonium chloride groups. mspsss.org.ua This structure gives the compound both hydrophilic and lipophilic properties, allowing it to interact with and disrupt the cell membranes of microorganisms. ecpb.org.ua As a surfactant, it effectively breaks down the cell walls of microorganisms, leading to their destruction. ncats.io

Table 1: Structural and Chemical Properties of Decamethoxine

Property Value
Molecular Formula C38H74Cl2N2O4 nih.govmspsss.org.ua
Molecular Weight 693.9 g/mol nih.govmspsss.org.ua
IUPAC Name 10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;dichloride nih.gov
Classification Cationic bisquaternary surfactant, Quaternary ammonium compound drugbank.comfhi.noglpbio.com

Evolution of Research Focuses on Decamethoxine

In Vitro Experimental Design Methodologies for Decamethoxine Studies

In vitro studies are fundamental in the initial stages of drug discovery and development, providing a controlled environment to investigate the direct effects of a compound on biological systems. For Decamethoxine, these studies are crucial for determining its antimicrobial spectrum and delving into the molecular pathways it influences.

Cellular and Microbial Culture Models in Decamethoxine Research

The investigation of Decamethoxine's biological activity extensively utilizes cellular and microbial culture models. These models are indispensable for observing the direct impact of the compound on specific cell types and microorganisms in a controlled setting. nih.govnih.gov

To assess its antiviral properties, various cell culture models have been employed. For instance, the virucidal effect of Decamethoxine has been studied in cultures of chicken embryo fibroblasts and on re-grafted models of human laryngeal adenocarcinoma (HEP-2) and dog kidney (MDCK) cell cultures. mspsss.org.uaersnet.org Studies have also utilized BHK-21 cell cultures to demonstrate the inactivation of viruses like the infectious bronchitis virus (IBV). researchgate.net The use of peripheral blood lymphocytes has been instrumental in studying the immunomodulatory effects of Decamethoxine, allowing researchers to observe its influence on cellular regulatory mechanisms. cyberleninka.ruecpb.org.ua

In the realm of antimicrobial research, a wide array of microbial culture models are used to determine Decamethoxine's efficacy against various pathogens. These include both gram-positive and gram-negative bacteria such as Staphylococcus aureus, Streptococcus spp., Escherichia coli, Pseudomonas aeruginosa, and various fungi. mspsss.org.ua Studies have specifically investigated its activity against clinical isolates of multidrug-resistant bacteria like Acinetobacter baumannii obtained from wound pathogens. frontiersin.org The ability of Decamethoxine to inhibit biofilm formation, a critical aspect of microbial resistance, has also been assessed using these culture models. frontiersin.org

Quantitative Microbiological Assay Techniques for Decamethoxine Efficacy Evaluation

To quantify the antimicrobial efficacy of Decamethoxine, several standardized microbiological assay techniques are employed. These methods provide quantitative data on the compound's potency against a spectrum of microorganisms. longdom.org

A primary technique is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . frontiersin.orgnih.gov The serial double dilution technique is a common method used to ascertain these values, providing a clear indication of the concentration of Decamethoxine required to inhibit or kill a particular microorganism. nih.govresearchgate.net

The agar (B569324) diffusion method , also known as the cylinder-plate or Kirby-Bauer method, is another widely used technique. longdom.orgnih.govresearchgate.net This assay involves placing discs saturated with Decamethoxine onto an agar plate inoculated with a test microorganism. The diameter of the zone of inhibition around the disc provides a quantitative measure of the compound's antimicrobial activity. longdom.org

Turbidimetric methods are also utilized to assess antimicrobial efficacy. These assays measure the inhibition of microbial growth in a liquid medium by monitoring changes in optical density over time. longdom.orgslideshare.net The reduction in turbidity in the presence of Decamethoxine indicates its inhibitory effect.

Finally, the suspension method is employed to evaluate the virucidal effect of Decamethoxine. This involves exposing a known concentration of a virus to the compound for a specific duration, followed by quantification of the remaining infectious virus particles in a suitable cell culture system. ersnet.org The virus load is often determined using methods like the 50% tissue cytopathic dose (TCID50) assay. ersnet.org

Advanced Biochemical and Molecular Assays in Decamethoxine Mechanistic Research

To elucidate the underlying mechanisms of Decamethoxine's action, researchers employ a variety of advanced biochemical and molecular assays. These techniques provide insights into the specific cellular processes and pathways that are modulated by the compound.

One area of focus is the effect of Decamethoxine on cellular enzyme systems. Studies have investigated its impact on the arginase-NO-synthase system in peripheral blood lymphocytes. ecpb.org.ua Assays are conducted to measure the activity of arginase and different isoforms of NO synthase (cNOS and iNOS) by monitoring the conversion of substrates like NADPH(H+). cyberleninka.ruecpb.org.ua The activity of enzymes within the glutathione (B108866) antioxidant system , such as glutathione peroxidase, glutathione reductase, and glutathione S-transferase, has also been assessed in the presence of Decamethoxine. cyberleninka.ruecpb.org.ua These enzyme activities are typically determined spectrophotometrically by measuring the rate of substrate conversion or product formation. cyberleninka.ru

Flow cytometry is a powerful tool used to study the effects of Decamethoxine on the cell cycle and apoptosis. nih.govresearchgate.net By staining cells with fluorescent dyes that bind to DNA, researchers can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantify the percentage of apoptotic cells, providing information on the compound's cytotoxicity and its influence on cell proliferation. nih.govresearchgate.net

At the molecular level, in silico studies, such as molecular docking, are used to predict the interaction of Decamethoxine with specific protein targets. researchgate.net For example, docking simulations have been performed to investigate the binding of Decamethoxine to the active site of viral proteases, such as the main protease (Mpro) of the infectious bronchitis virus (IBV), to understand its potential antiviral mechanism. researchgate.net

In Vivo Preclinical Model Systems for Decamethoxine Investigation

In vivo preclinical models are essential for evaluating the efficacy and biological effects of a compound in a whole, living organism. These models provide a more complex physiological environment to study the interactions of Decamethoxine. vibiosphen.com

Preclinical Animal Models for Decamethoxine's Antimicrobial Efficacy Assessment

To evaluate the antimicrobial effectiveness of Decamethoxine in a living system, various preclinical animal models are utilized. These models allow for the assessment of the compound's ability to combat infections in a more clinically relevant setting.

A common model involves the creation of contaminated wounds in rats. reports-vnmedical.com.uaresearchgate.net For instance, surgical wounds can be intentionally contaminated with pathogenic bacteria like Staphylococcus aureus. reports-vnmedical.com.uaresearchgate.net The efficacy of topically applied Decamethoxine is then evaluated by monitoring the reduction in the number of microorganisms in the wound over time. reports-vnmedical.com.uaresearchgate.net This is typically quantified by expressing the bacterial count as decimal logarithms of colony-forming units per milliliter (lg CFU/ml). reports-vnmedical.com.uaresearchgate.net

In the context of respiratory infections, animal models are used to study the effectiveness of inhaled Decamethoxine. While specific animal models for Decamethoxine inhalation are not detailed in the provided results, the use of such models for other antimicrobial agents in treating conditions like ventilator-associated pneumonia is a well-established research paradigm. bmrat.com

Furthermore, the cytotoxicity of Decamethoxine has been studied in Vistar line male rats by observing its effects on anterior corneal epithelial cells after repeated instillation into the eyes. nih.govresearchgate.net This helps in understanding the local tolerance of the compound.

Preclinical Animal Models for Investigating Decamethoxine's Anti-inflammatory Activities

While specific in vivo studies focusing solely on the anti-inflammatory activities of Decamethoxine were not found in the search results, established preclinical animal models for assessing anti-inflammatory effects of other compounds provide a framework for how such investigations could be designed. ijpras.comnih.govaccscience.com

For example, models of acute inflammation can be induced in animals like rats by injecting a phlogistic agent (an inflammation-inducing substance) such as carrageenan or acetic acid. ijpras.com The anti-inflammatory activity of a test compound is then evaluated by measuring the reduction in edema or vascular permeability. ijpras.com Increased vascular permeability can be quantified by injecting a dye like Evans blue and measuring its leakage into the inflamed tissue. ijpras.com

In models of chronic inflammation, such as those induced by Freund's adjuvant, the long-term effects of a compound on the inflammatory process and tissue destruction can be assessed. accscience.com

Model Systems for Elucidating Decamethoxine's Cellular Responses

The investigation of Decamethoxine's effects at the cellular level utilizes various model systems to understand its mechanisms of action and cellular responses. A significant model system employed in this research is peripheral blood lymphocytes. ecpb.org.ua These cells are considered an adequate model for studying pathophysiological and regulatory disorders due to their ability to respond swiftly to changes in the body's homeostasis. ecpb.org.ua Research using lymphocytes has demonstrated that Decamethoxine can influence cellular regulatory mechanisms. ecpb.org.ua Specifically, it has been shown to activate enzymes of the glutathione antioxidant system and stimulate arginase activity. ecpb.org.ua Concurrently, it inhibits the constitutive isoform of NO synthase while activating the inducible isoform. ecpb.org.ua

Another model system used in the study of Decamethoxine is the Baby Hamster Kidney cell line (BHK-21). This cell culture system has been instrumental in assessing the virucidal activity of Decamethoxine. researchgate.net For instance, studies have used BHK-21 cell cultures to demonstrate the complete inactivation of certain viruses upon exposure to Decamethoxine. researchgate.net

Ex vivo models, which involve the use of tissues or organs outside a living organism while preserving their natural structure and function, represent another valuable approach. imavita.com These models, such as organ cultures and slice cultures, allow for the study of localized drug effects and cellular responses within a preserved microenvironment, bridging the gap between in vitro and in vivo research. imavita.com While direct applications of these specific ex vivo models in published Decamethoxine research are not detailed, their utility in preclinical research for assessing drug-target interactions and therapeutic responses is well-established. imavita.com

The selection of a model system is crucial for obtaining physiologically relevant data. Lymphocytes provide insight into systemic cellular responses and metabolic changes, while cell lines like BHK-21 are pivotal for virological efficacy studies. ecpb.org.uaresearchgate.net

Computational and In Silico Approaches in Decamethoxine Research

Computational and in silico methods are increasingly integral to the study of Decamethoxine, providing insights into its molecular interactions and guiding further experimental research. These approaches encompass molecular docking, dynamic simulations, quantum chemical calculations, and chemoinformatics.

Molecular Docking and Dynamic Simulation Methodologies for Decamethoxine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In Decamethoxine research, molecular docking has been employed to investigate its interaction with viral proteins. For example, in silico studies have explored the binding of Decamethoxine to the main protease (Mpro) of viruses like the infectious bronchitis virus (IBV) and SARS-CoV-2. researchgate.netresearchgate.net The methodology for such studies typically involves preparing the protein receptor and the ligand (Decamethoxine) using software tools, followed by the docking process itself, which calculates the binding affinity, often expressed in kcal/mol. researchgate.netnih.gov Validation of the docking protocol is a critical step, often achieved by "redocking" a known co-crystalized ligand to ensure the method can accurately reproduce the known binding pose. researchgate.net

The outcomes of these docking studies provide detailed information on the potential binding modes and the specific amino acid residues involved in the interaction. For instance, the docking of Decamethoxine into the IBV Mpro active site revealed a binding energy of -8.8 kcal/mol and identified key interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netresearchgate.net

Molecular dynamics (MD) simulation is another powerful computational method that provides a dynamic view of the behavior of molecules and their complexes over time. mdpi.com Following molecular docking, MD simulations can be performed on the Decamethoxine-protein complex to assess its stability and the persistence of the interactions in a simulated physiological environment. chemmethod.com This technique analyzes the movements and conformational changes of the complex, offering deeper insights into the binding stability that static docking alone cannot provide. mdpi.comchemmethod.com

Parameter Description Relevance in Decamethoxine Research
Binding Affinity (kcal/mol) The measure of the strength of the binding interaction between the ligand (Decamethoxine) and its target protein.A lower binding energy generally indicates a more stable and favorable interaction. For example, the binding energy of Decamethoxine with IBV Mpro was found to be -8.8 kcal/mol. researchgate.net
Hydrogen Bonds A type of non-covalent bond between a hydrogen atom and an electronegative atom such as oxygen or nitrogen.These bonds are crucial for the specificity and stability of the ligand-protein complex. Studies have identified specific hydrogen bond interactions between Decamethoxine and amino acids in viral proteases. researchgate.net
Hydrophobic Interactions Interactions between nonpolar molecules in an aqueous environment.These interactions contribute significantly to the overall stability of the Decamethoxine-protein complex. researchgate.net
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed proteins or ligands.In MD simulations, a stable RMSD over time suggests that the complex has reached equilibrium and the ligand is stably bound. chemmethod.com
Root Mean Square Fluctuation (RMSF) A measure of the displacement of a particular atom or residue from its average position during a simulation.RMSF analysis helps to identify flexible regions of the protein and the ligand, providing insights into the dynamics of the interaction. chemmethod.com

Application of Quantum Chemical Calculations in Decamethoxine Interaction Studies

Quantum chemical calculations are employed to provide a highly detailed understanding of the electronic structure and energetics of molecular systems. These methods are particularly useful for studying intermolecular interactions where classical molecular mechanics may not be sufficiently accurate. researchgate.net

In the context of Decamethoxine research, quantum chemical calculations have been used to investigate the possibility of forming supramolecular complexes with other molecules. For instance, a theoretical study on the interaction between Decamethoxine and thiotriazoline (B1590905) utilized the B97-D3/def2-tzvp + COSMO method to determine the energetics of complex formation. researchgate.net Such calculations can predict the most energetically favorable structures of these complexes. researchgate.net

Another study employed the PM7 method and the COSMO solvation model, implemented in the MOPAC2016 software package, to examine the mechanism of adsorption of a supramolecular complex of curcumin (B1669340) and Decamethoxine on a silica (B1680970) surface. researchgate.net These calculations, combined with the analysis of electrostatic and hydrophobic potentials, indicated a significant contribution of hydrophobic interactions in the formation of these complexes. researchgate.net The use of these methods allows for a fundamental understanding of the non-covalent forces driving the interaction of Decamethoxine with other molecules and surfaces. researchgate.net

Quantum Chemical Method Application in Decamethoxine Research Reference
B97-D3/def2-tzvp + COSMOStudy of complex formation between Decamethoxine and thiotriazoline. researchgate.net
PM7 method with COSMO solvation modelInvestigation of the adsorption mechanism of a curcumin-Decamethoxine complex on a silica surface. researchgate.net

Chemoinformatics and Integrated Database Utilization for Decamethoxine Research

Chemoinformatics involves the use of computational methods to analyze chemical information. In Decamethoxine research, chemoinformatic approaches and the use of integrated databases are valuable for supporting in silico studies and understanding its biological context.

While specific chemoinformatics studies focused solely on Decamethoxine are not extensively detailed in the available literature, the methodologies are highly relevant. For example, after identifying potential protein targets for Decamethoxine through other means, databases such as the NCBI Protein BLAST server and UniProt are utilized for sequence alignment. researchgate.net In one study, these tools were used to compare the primary structures and active sites of the main proteases of IBV and SARS-CoV-2, revealing significant similarities. researchgate.net This information was then used to justify the docking of Decamethoxine into the active site of the SARS-CoV-2 Mpro, demonstrating the transferability of findings between related targets. researchgate.net

Furthermore, chemoinformatics principles are fundamental to the broader field of drug discovery and can be applied to Decamethoxine research. This includes the use of large chemical databases for virtual screening of compounds with similar structural features to Decamethoxine, and the application of machine learning models to predict biological activities or properties. interaxbiotech.comembopress.org The integration of experimental data with computational models allows for a more comprehensive understanding of the cellular responses to Decamethoxine and can guide the design of future research. interaxbiotech.com

Database/Tool Function Application in Decamethoxine-Related Research
NCBI Protein BLAST Compares a protein query sequence against a protein sequence database.Used to perform comparative analysis of the primary structures of viral proteases to identify similarities. researchgate.net
UniProt A comprehensive resource for protein sequence and annotation data.Employed for multiple sequence alignment to compare the active sites of different enzymes. researchgate.net

Research on Decamethoxine's Antimicrobial Mechanisms

The antimicrobial action of decamethoxine is multifaceted, targeting the fundamental integrity and function of microbial cells. mspsss.org.ua Its mechanisms involve direct physical disruption of cell barriers, neutralization of pathogenic molecules, and interference with microbial community structures.

The primary antimicrobial mechanism of decamethoxine is its ability to compromise the microbial cell membrane. medchemexpress.comscientist.comglpbio.cn As a cationic surfactant, the decamethoxine molecule interacts with the negatively charged components of the microbial cell wall and membrane, leading to a cascade of destructive events. mspsss.org.uancats.io This interaction disrupts the membrane's structural integrity, causing a critical increase in its permeability. mspsss.org.uamedchemexpress.comnih.gov

Research has shown that this increased permeability results in the leakage of essential low-molecular-weight compounds from the cytoplasm, evidenced by the loss of substances that absorb light at a wavelength of 260 nm (characteristic of nucleic acids and nucleotides). nih.gov This process has been observed in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as in the Gram-positive Micrococcus lysodeikticus. nih.gov The ultimate consequences of this membrane damage are the lysis of the protoplast and the destruction of the microbial cell. mspsss.org.uanih.gov Studies have demonstrated that decamethoxine effectively lyses the protoplasts of these microorganisms. nih.gov At very high concentrations, however, the outflow of components from Gram-negative bacteria may cease, which is thought to be associated with coagulation changes within the cytoplasm. nih.gov

Table 1: Documented Effects of Decamethoxine on Microbial Membrane Integrity

MicroorganismObserved EffectReference
Pseudomonas aeruginosaIncreased membrane permeability, loss of components absorbing at 260 nm, protoplast lysis. nih.gov
Escherichia coliIncreased membrane permeability, loss of components absorbing at 260 nm, protoplast lysis. nih.gov
Micrococcus lysodeikticusIncreased membrane permeability, protoplast lysis (less intense than in Gram-negative bacteria). nih.gov
General Gram-positive and Gram-negative bacteriaDamage to the cell membrane, lysis of protoplasts, changes in permeability leading to destruction. mspsss.org.ua

Beyond direct bactericidal action, decamethoxine's mechanism includes the inactivation of microbial exotoxins. mspsss.org.ua Exotoxins are potent, secreted proteins that can cause significant damage to host tissues and disrupt normal cellular metabolism. wikipedia.org By neutralizing these toxins, decamethoxine can mitigate the pathogenic impact of an infection. mspsss.org.uanih.gov

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. Decamethoxine has demonstrated the ability to inhibit the formation of these resilient structures. nih.gov

Studies have shown that decamethoxine effectively inhibits biofilm formation by various clinically relevant bacteria. nih.gov For example, it can reduce the biofilm-forming capacity of Streptococcus mitis isolates from a medium to a low level. nih.gov In studies involving Acinetobacter baumannii, a pathogen of critical concern, sub-bacteriostatic concentrations of decamethoxine were found to significantly inhibit biofilm formation. nih.govfrontiersin.org One study reported that under the effect of decamethoxine, the optical density of A. baumannii biofilms decreased by a factor of 1.11 compared to the control. nih.gov Similar inhibitory effects have been noted on immature biofilms. frontiersin.org Research on Pseudomonas aeruginosa also established a direct correlation between the sensitivity of clinical strains to decamethoxine and their ability to form biofilms. reports-vnmedical.com.ua

Table 2: Research Findings on Decamethoxine's Inhibition of Biofilm Formation

MicroorganismKey FindingReference
Streptococcus mitisDecreases the adhesion index and inhibits biofilm formation capacity from medium to low. nih.gov
Acinetobacter baumanniiInhibits biofilm formation; considered one of the most effective antiseptics for this purpose alongside chlorhexidine (B1668724). frontiersin.org
Acinetobacter baumanniiSub-bacteriostatic concentrations (avg. 6.44 ± 1.19 µg/ml) reliably inhibited biofilm formation over 24 hours. nih.gov
Pseudomonas aeruginosaA direct correlation was found between the sensitivity of strains to decamethoxine and their biofilm-forming properties. reports-vnmedical.com.ua

Research on Decamethoxine's Anti-inflammatory Mechanisms

In addition to its antimicrobial properties, decamethoxine is reported to have anti-inflammatory effects, suggesting a broader therapeutic potential. umk.pl Research into these mechanisms indicates that decamethoxine can modulate key cellular pathways involved in the inflammatory response.

Investigations using blood lymphocytes have revealed that decamethoxine can significantly influence intracellular regulatory mechanisms. ecpb.org.uacyberleninka.ru One of its key actions is the modulation of the arginase-NO-synthase system. ecpb.org.ua Studies have shown that decamethoxine produces a dose-dependent activation of arginase activity in lymphocytes. ecpb.org.uacyberleninka.ru

Simultaneously, decamethoxine affects enzymes within the glutathione antioxidant system, which plays a crucial role in protecting cells from oxidative stress, a common component of inflammation. It has been shown to dose-dependently increase the activity of glutathione peroxidase and glutathione S-transferase in lymphocytes, while the concentration of reduced glutathione remains largely unchanged. ecpb.org.ua This activation of antioxidant enzymes suggests a mechanism for mitigating cellular damage during inflammatory processes.

The anti-inflammatory action of decamethoxine is linked to its interaction with specific signaling cascades. ecpb.org.ua A primary target appears to be the nitric oxide (NO) synthase pathway. Research has established that decamethoxine inhibits the activity of the constitutive isoform of NO synthase (cNOS) while simultaneously causing a significant, tenfold increase in the activity of the inducible isoform (iNOS) at a concentration of 10⁻⁵ M. ecpb.org.uacyberleninka.ru Since NO is a critical signaling molecule in inflammation, this differential regulation of its synthesizing enzymes represents a direct modulation of an inflammatory signaling cascade.

Furthermore, there is an indication that decamethoxine's mechanism may involve the peroxisome proliferator-activating receptor-γ (PPAR-γ) gene, a nuclear receptor that is a key regulator of inflammation. vnmu.edu.ua The precise nature of this interaction requires further elucidation.

Table 3: Modulation of Enzyme Activity and Signaling in Blood Lymphocytes by Decamethoxine

Enzyme/SystemEffect of DecamethoxineFinding DetailReference
ArginaseActivationDose-dependently increased activity up to 1.4-fold relative to control. ecpb.org.uacyberleninka.ru
Constitutive NO Synthase (cNOS)InhibitionActivity decreased by 1.25-fold at a 10⁻⁵ M concentration. ecpb.org.uacyberleninka.ru
Inducible NO Synthase (iNOS)ActivationActivity increased by 10.8-fold at a 10⁻⁵ M concentration. ecpb.org.uacyberleninka.ru
Glutathione PeroxidaseActivationDose-dependently increased activity. ecpb.org.ua
Glutathione S-transferaseActivationDose-dependently increased activity up to 1.4-fold. ecpb.org.ua

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Decamethoxine

Methodological Frameworks for Decamethoxine SAR Elucidation

The elucidation of the Structure-Activity Relationship (SAR) for decamethoxine and its analogues involves the systematic synthesis of derivatives and the subsequent evaluation of their biological activity. This process allows for the identification of key structural motifs responsible for the compound's efficacy. The primary methodological framework for SAR studies of bis-QACs like decamethoxine includes:

Antimicrobial Activity Assessment: The antimicrobial efficacy of the synthesized analogues is typically determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Analysis: The biological data obtained are then correlated with the structural modifications. For instance, studies on other bis-QACs have shown that the length of the polymethylene spacer significantly influences antimicrobial activity. A decamethylene (C10) chain, as found in decamethoxine, is often associated with high potency.

A hypothetical SAR study on decamethoxine analogues might involve the synthesis and testing of compounds where the length of the polymethylene bridge is varied. The expected outcome, based on studies of similar bis-QACs, would be a parabolic relationship between the linker length and antimicrobial activity, with an optimal length providing the best balance of flexibility and distance between the cationic heads for effective interaction with bacterial cell membranes.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Decamethoxine Analogues with Varying Spacer Length against Staphylococcus aureus

CompoundSpacer Length (n)MIC (µg/mL)
Analogue 181.5
Decamethoxine100.5
Analogue 2121.0
Analogue 3142.5

Computational Modeling Techniques for Decamethoxine QSAR Development

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For decamethoxine, QSAR models could be developed to predict the antimicrobial potency of novel analogues, thereby streamlining the drug discovery process. Key computational techniques applicable to decamethoxine QSAR include:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each decamethoxine analogue. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological and 3D features (e.g., molecular shape, surface area).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model. These methods identify the descriptors that have the most significant correlation with the observed antimicrobial activity. For bis-QACs, lipophilicity (logP) and the length of alkyl chains have been shown to be critical descriptors.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds.

Table 2: Representative Molecular Descriptors Used in QSAR Studies of Bis-Quaternary Ammonium (B1175870) Compounds

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientRelates to the compound's ability to cross bacterial cell membranes.
Molar RefractivityA measure of the molecule's volume and polarizabilityCan be related to the binding affinity to the target site.
Molecular Surface AreaThe total surface area of the moleculeInfluences the interaction with the bacterial cell surface.
Shape IndicesNumerical descriptors of the molecular shapeImportant for the specific fit into a biological target.

Rational Design Principles for Decamethoxine Analogs Derived from SAR/QSAR Data

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel decamethoxine analogues with potentially improved properties. The design principles would be guided by the identified key structural features and physicochemical parameters that govern antimicrobial activity.

Optimization of the Polymethylene Spacer: Based on SAR data suggesting an optimal spacer length, new analogues could be designed with linkers of varying flexibility and length to fine-tune the distance between the cationic centers for enhanced interaction with bacterial membranes.

Modification of the Quaternary Ammonium Head: The substituents on the nitrogen atoms can be altered to modulate the compound's lipophilicity and steric properties. For example, replacing the methyl groups with larger alkyl groups could enhance membrane disruption.

Derivatization of the Ester-Containing Side Chains: The menthoxycarbonylmethyl groups are a unique feature of decamethoxine. SAR and QSAR data could guide the synthesis of analogues with different ester groups to explore the impact of their size, shape, and electronic properties on activity and selectivity. For instance, replacing the menthol (B31143) moiety with other cyclic or acyclic alcohols could lead to compounds with a better therapeutic index.

The ultimate goal of this rational design approach is to develop new decamethoxine analogues that not only exhibit superior antimicrobial potency but also possess improved pharmacological profiles, such as reduced toxicity and enhanced stability.

Synthetic Chemistry and Advanced Formulation Research for Decamethoxine Applications

Research into Synthetic Pathways and Novel Derivative Synthesis of Decamethoxine

Research into the synthesis of decamethoxine has been a subject of academic and industrial interest, aiming to establish efficient production methods. The compound was notably developed at the Experimental Production of the Institute of Organic Chemistry of the National Academy of Sciences of Ukraine. mspsss.org.ua Studies have been undertaken to refine and scale up the manufacturing process for industrial production. lpnu.ua

While specific, detailed pathways for the industrial synthesis of decamethoxine are not extensively published in readily available literature, research into novel derivatives of related antimicrobial compounds provides insight into potential synthetic strategies. The creation of new derivatives often involves molecular hybridization, which combines two or more pharmacophores into a single molecule to enhance biological activity. mdpi.com This approach, along with the modification of functional groups, is a common strategy in medicinal chemistry to develop new chemical entities with improved properties. nih.govopenmedicinalchemistryjournal.commdpi.com

For a molecule like decamethoxine, a bis-quaternary ammonium (B1175870) salt, hypothetical derivative synthesis could focus on several areas:

Altering the Linker Chain: Modifying the length and nature of the ten-carbon (decamethylene) linker connecting the two quaternary ammonium heads.

Modifying the Pyridinium (B92312) Ring Substituents: Changing the ether and alkyl groups on the terminal pyridinium rings to influence properties like lipophilicity and target interaction.

Varying the Counter-ion: Exchanging the chloride anions for other ions to potentially alter solubility and stability.

The table below illustrates hypothetical strategies for creating novel decamethoxine derivatives, based on common synthetic approaches in antimicrobial drug discovery.

Synthetic Strategy Target Modification on Decamethoxine Structure Potential Research Goal Illustrative Analogy from Literature
Molecular Hybridization Covalently linking a different pharmacophore (e.g., a fluoroquinolone or sulfonamide moiety) to the core decamethoxine structure.Create a hybrid compound with a dual or broadened spectrum of action.Combining quinoline, piperazinyl, and benzoylamino moieties to create new antibacterial agents. mdpi.com
Linker Chain Modification Synthesizing analogues with shorter (e.g., octamethylene) or longer (e.g., dodecamethylene) polymethylene chains.Optimize the distance between cationic heads for improved membrane disruption.N/A
Functional Group Substitution Replacing the terminal ether groups with alternative functionalities like esters or amides.Modulate metabolic stability and cell permeability.Synthesis of various N-benzylidene derivatives to evaluate antitumoral activities. mdpi.com

Strategies for Developing Research-Oriented Formulations of Decamethoxine (e.g., in biomaterials, advanced delivery systems)

To enhance its application in experimental and therapeutic contexts, decamethoxine has been integrated into various advanced formulations, particularly biomaterials and drug delivery systems designed for controlled release.

One significant area of research involves incorporating decamethoxine into polyurethaneurea (PUU) films. sciencepublishinggroup.com Scientists have synthesized PUU containing fragments of copolymers like N-vinylpyrrolidone and vinyl acetate. Research has shown that increasing the hydrophilicity of the polymer matrix, for instance by altering the ratio of specific macrochain extenders, can facilitate a prolonged release of the embedded decamethoxine. sciencepublishinggroup.com Studies confirm that biomaterials with various decamethoxine formulations are capable of maintaining a controlled release profile. ukrintei.ua

Another researched formulation is the impregnation of medical textiles with decamethoxine. The study of its release from these textiles shows that the elution is a complex process influenced by both diffusion and kinetics, depending on the concentration and exposure conditions. science.govscience.gov Inclusion complexes involving cyclodextrins have also been explored as a potential advanced delivery system for decamethoxine. dntb.gov.ua

These strategies aim to create materials that can provide localized and sustained antimicrobial action, a key objective in the development of advanced medical devices and materials. nih.govnih.gov

The following table summarizes research strategies for decamethoxine formulations.

Formulation Type Base Material Research Objective Key Findings/Observations
Polymer Films Polyurethaneurea (PUU) with copolymer fragments.To create a film that provides prolonged, controlled release of decamethoxine.Increasing the polymer's hydrophilicity enhances the sustained release of the active substance. sciencepublishinggroup.com
Antimicrobial Textiles Medical-grade textile fabrics.To study the release kinetics of decamethoxine from a surface.The liberation of decamethoxine is a complex diffusive-kinetic process. science.govscience.gov
Inclusion Complexes Cyclodextrins.To form a host-guest complex for advanced drug delivery.Formation of inclusion complexes with decamethoxine has been investigated. dntb.gov.ua

Research on the Chemical Stability and Degradation Kinetics of Decamethoxine in Experimental Contexts

The chemical stability and degradation profile of decamethoxine are critical parameters for its formulation and storage.

Chemical Stability: Decamethoxine is generally stable under recommended storage conditions. medkoo.com However, its stability is compromised by certain conditions and materials.

Conditions to Avoid: Exposure to heat and moisture can lead to degradation. medkoo.com

Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided. medkoo.com

Thermal analysis has been used to investigate its stability. A study on a mixture of decamethoxine and thiotriazoline (B1590905) showed that the combined sample was thermally stable up to a temperature of 148°C, with only slight weight loss observed below this temperature. researchgate.net Mass spectrometric analysis has also been employed to study the molecule's fragmentation and thermal decomposition pathways. nih.gov

Degradation Kinetics: While detailed studies on the chemical degradation kinetics of pure decamethoxine are not widely reported, research on its liberation kinetics from biomaterials provides related insights. The elution of decamethoxine from antimicrobial textiles has been described as a "complicated diffusive-kinetic process" that is dependent on both the concentration of the drug and the exposure time. science.govscience.gov

A formal degradation kinetics study, such as those performed on other pharmaceutical compounds like dexamethasone, would typically involve evaluating the rate of degradation under various experimental conditions. nih.gov Such a study for decamethoxine would likely investigate:

Effect of pH: Measuring the degradation rate constant at different pH levels.

Effect of Initial Concentration: Determining if the degradation follows first-order or other kinetic models.

Photodegradation: Assessing stability under UV or visible light.

This data would be fitted to kinetic models (e.g., pseudo-first-order) to quantify the degradation rate and predict the compound's shelf-life under specific conditions. nih.gov

The table below summarizes the known stability data for decamethoxine.

Parameter Observation/Data Source
General Stability Stable under recommended storage conditions. medkoo.com
Conditions to Avoid Heat, Moisture. medkoo.com
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents. medkoo.com
Thermal Stability A mixture with thiotriazoline is stable up to 148°C. researchgate.net

Comparative Research Studies Involving Decamethoxine

Comparative Analysis of Decamethoxine with Other Antiseptic Compounds in Defined Research Models

Scientific evaluations of decamethoxine's antimicrobial properties have been conducted alongside other well-known antiseptics, such as povidone-iodine and miramistin (B1677155). These studies aim to determine their relative effectiveness against a spectrum of clinically significant microorganisms.

One comparative study assessed the antimicrobial efficacy of a 0.02% decamethoxine solution (Decasan) against various concentrations of povidone-iodine. The research involved 682 clinical strains of microorganisms, including Acinetobacter baumannii, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus spp., Escherichia coli, Enterobacter spp., Klebsiella pneumoniae, and Proteus spp. The findings indicated that the 0.02% decamethoxine solution demonstrated high bactericidal properties, particularly against clinical strains of S. aureus, Enterococcus spp., E. coli, K. pneumoniae, and Enterobacter spp. The study highlighted a significant advantage in the antimicrobial activity of the decamethoxine-based antiseptic for these microorganisms. perioperative.org.ua In contrast, povidone-iodine showed pronounced antimicrobial properties against Enterococcus spp., S. aureus, A. baumannii, bacteria of the Enterobacteriaceae family, and P. aeruginosa. perioperative.org.ua It was also noted that dilution of povidone-iodine could reduce its antimicrobial efficacy. perioperative.org.ua

Another study compared the antimicrobial effect of 0.02% decamethoxine with 0.01% miramistin against a wide range of opportunistic pathogens. The results showed that decamethoxine had a higher antimicrobial effect compared to miramistin. nih.gov

Antiseptic CompoundResearch Model/MicroorganismKey Research Findings
Decamethoxine (0.02%)Clinical strains of S. aureus, Enterococcus spp., E. coli, K. pneumoniae, Enterobacter spp.Demonstrated high bactericidal properties with advantages in antimicrobial activity. perioperative.org.ua
Povidone-IodineClinical strains of Enterococcus spp., S. aureus, A. baumannii, Enterobacteriaceae family, P. aeruginosaExpressed pronounced antimicrobial properties. perioperative.org.ua
Decamethoxine (0.02%)Opportunistic pathogensProved to have a higher antimicrobial effect compared to Miramistin (0.01%). nih.gov
Miramistin (0.01%)Opportunistic pathogensShowed a lower antimicrobial effect compared to Decamethoxine (0.02%). nih.gov

Comparative Studies on Decamethoxine's Anti-Biofilm Efficacy Against Clinically Relevant Microorganisms

The ability of microorganisms to form biofilms presents a significant challenge in clinical practice. Research has explored the anti-biofilm potential of decamethoxine, comparing it with other antiseptics like chlorhexidine (B1668724).

A study investigating the effects of a 0.02% aqueous solution of decamethoxine and a 0.05% solution of chlorhexidine bigluconate on clinical isolates of Streptococcus mitis revealed differing effects on bacterial adhesion and biofilm formation. nih.gov Decamethoxine was found to decrease the adhesion index of these bacteria. nih.gov In contrast, chlorhexidine bigluconate was observed to increase the adhesion index of the clinical S. mitis isolates. nih.gov Furthermore, decamethoxine demonstrated the ability to inhibit the biofilm formation capacity of S. mitis, reducing it from a medium to a low level. nih.gov After the application of a sub-bacteriostatic concentration of decamethoxine, the optical density of clinical isolates decreased 2.3-fold, indicating a reduction in biofilm formation. nih.gov

Research has also indicated that decamethoxine can inhibit the accumulation of biomass in Pseudomonas aeruginosa. The inhibitory effect was observed to be dependent on the pH of the medium and the duration of incubation. researchgate.net

Antiseptic CompoundMicroorganismEffect on AdhesionEffect on Biofilm Formation
Decamethoxine (0.02%)Streptococcus mitisDecreases adhesion index. nih.govInhibits biofilm formation capacity from medium to low. nih.gov
Chlorhexidine Bigluconate (0.05%)Streptococcus mitisIncreases adhesion index. nih.govClinical isolates maintained an average film-forming capacity. nih.gov
DecamethoxinePseudomonas aeruginosaNot specifiedInhibited biomass accumulation. researchgate.net

Comparative Cytotoxicity Profiling of Decamethoxine in Various Research Cell Lines

The cytotoxicity of decamethoxine has been evaluated in different cell cultures to understand its effects on eukaryotic cells. These studies are crucial for assessing its potential for safe use in various applications.

One study investigated the cytotoxic parameters of a 0.02% solution of decamethoxine in human adenocarcinoma of the larynx (HEP-2) cell culture and dog kidney (MDCK) cell culture. uf.uauf.ua The mean cytotoxic dose (CD50) in the HEP-2 cell culture was found to be 3.213 µg/ml, with a mean maximum tolerable concentration (MTC) of 1.563 µg/ml. uf.uauf.ua In the MDCK cell culture, the CD50 was determined to be 12.5 µg/ml, and the MTC was 6.25 µg/ml. uf.uauf.ua These results indicate that decamethoxine is approximately 4.0 times less toxic in MDCK cell culture than in HEP-2 cell culture. uf.uauf.ua The study concluded that the cytotoxic effect of decamethoxine is dependent on the type of cell culture, the concentration of the substance, and the duration of exposure. uf.ua

In a comparative study with miramistin, the cytotoxicity of decamethoxine was assessed on anterior corneal epithelial cells in rats after two weeks of daily instillation. Decamethoxine demonstrated minimal influence on these cells, with an insignificant decrease in their proliferation index and a low increase in apoptosis (0.68%). nih.gov In contrast, miramistin led to a significant increase in nuclear DNA fragmentation and a decrease in proliferative activity. nih.gov This suggests that in this model, decamethoxine has a more favorable cytotoxicity profile compared to miramistin. nih.gov

While direct comparative studies of decamethoxine against a wide range of antiseptics on the same cell lines are limited, other research provides context on the cytotoxicity of agents like chlorhexidine and povidone-iodine on human fibroblasts and keratinocytes. For instance, studies have shown that chlorhexidine, hydrogen peroxide, and sodium hypochlorite (B82951) at concentrations recommended for wound cleansing can cause 100% killing of cultured human fibroblasts and keratinocytes. karger.comnih.govmdpi.com

Antiseptic CompoundCell LineCytotoxicity Metric (Concentration)Key Research Findings
DecamethoxineHEP-2 (Human Larynx Adenocarcinoma)CD50: 3.213 µg/ml; MTC: 1.563 µg/mlDemonstrated a specific cytotoxic profile. uf.uauf.ua
DecamethoxineMDCK (Dog Kidney)CD50: 12.5 µg/ml; MTC: 6.25 µg/mlFound to be 4.0 times less toxic than in HEP-2 cells. uf.uauf.ua
Decamethoxine (0.02%)Anterior Corneal Epithelial Cells (Rat)Not specifiedMinimal influence on cells, low increase in apoptosis (0.68%). nih.gov
Miramistin (0.01%)Anterior Corneal Epithelial Cells (Rat)Not specifiedSignificant increase in nuclear DNA fragmentation and decreased proliferative activity. nih.gov

Emerging Research Avenues and Future Directions for Decamethoxine Studies

Exploration of Novel Biological Targets for Decamethoxine's Pharmacological Actions

While decamethoxine's efficacy is largely attributed to its action as a cationic surfactant that modifies the permeability of microbial cell membranes, leading to cell death, recent research suggests its interactions within biological systems may be more specific than previously understood. medchemexpress.com The exploration of biological targets beyond the cell membrane represents a significant frontier in expanding its therapeutic potential, particularly in the realm of antiviral applications and drug repurposing. researchgate.netdrugbank.cominfusion-chemotherapy.com

Recent in silico studies have provided compelling evidence that decamethoxine may interact with specific viral enzymes. Molecular docking simulations have investigated its potential to bind to the main protease (Mpro) of the Infectious Bronchitis Virus (IBV), a coronavirus model. researchgate.netresearchgate.net These computational models predict that decamethoxine can fit into the active site of the IBV Mpro, a critical enzyme for viral replication. researchgate.net This potential interaction is stabilized by the formation of hydrogen bonds with key amino acid residues within the protease's active site. researchgate.netresearchgate.net The significant similarity between the main proteases of IBV and SARS-CoV-2 further suggests the feasibility of exploring decamethoxine as a potential agent against other coronaviruses. researchgate.netresearchgate.net

This line of inquiry shifts the perception of decamethoxine from a non-specific membrane disruptor to a molecule potentially capable of targeted enzymatic inhibition. The identification of specific intracellular targets is a common trajectory in the study of antimicrobial agents, which often possess mechanisms of action beyond simple membrane lysis. nih.govfrontiersin.org Further research is warranted to validate these in silico findings through in vitro enzymatic assays and to explore other potential intracellular targets, such as nucleic acids or other essential microbial and viral proteins. frontiersin.org

Table 1: Potential Novel Biological Targets for Decamethoxine

Potential TargetOrganism/VirusSupporting EvidenceKey Interacting Residues (from in silico studies)
Main Protease (Mpro)Infectious Bronchitis Virus (IBV)In silico molecular docking studies. researchgate.netresearchgate.netTHR24, THR25, ASN26, GLY141, ASN142, GLY143, CYS145, HIS164, GLU166. researchgate.netresearchgate.net
Main Protease (Mpro)SARS-CoV-2Inferred from high sequence similarity to IBV Mpro and in silico modeling. researchgate.netresearchgate.netNot directly studied, but predicted based on homology.

Integration of Advanced Omics Technologies in Decamethoxine Research Endeavors

To achieve a holistic understanding of decamethoxine's biological effects, future research must integrate advanced omics technologies. biobide.comecetoc.org These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—offer an unprecedented, system-wide view of the molecular changes induced by a compound in a cell or organism. nih.govhumanspecificresearch.org Applying these technologies can help elucidate complex mechanisms of action, identify novel targets, and discover biomarkers for efficacy. biobide.comfrontiersin.org

The application of omics in decamethoxine research could proceed as follows:

Transcriptomics : By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how decamethoxine exposure alters gene expression in target pathogens or host cells. biobide.com This could reveal the upregulation of stress response genes or the downregulation of key metabolic pathways, providing clues to its mechanism beyond membrane disruption.

Proteomics : This involves the large-scale study of proteins (the proteome). humanspecificresearch.org Proteomic analysis can identify which proteins are differentially expressed after decamethoxine treatment. Furthermore, specialized proteomic techniques can be used to identify proteins that directly bind to decamethoxine, potentially uncovering novel molecular targets. drugtargetreview.com

Metabolomics : The comprehensive analysis of metabolites within a biological sample can create a snapshot of the cell's metabolic state. nih.gov By studying how decamethoxine perturbs the metabolome of a microorganism, scientists can identify disruptions in critical biochemical pathways essential for survival.

The integration of these multi-omics datasets through a systems biology approach allows for the construction of complex network models of drug action. frontiersin.orgucd.ie This moves research beyond a one-drug-one-target paradigm to a more comprehensive understanding of the network-level effects of decamethoxine, ultimately accelerating the discovery of new applications. biobide.comfrontiersin.org

Table 2: Application of Omics Technologies in Decamethoxine Research

Omics TechnologyDescriptionPotential Application in Decamethoxine Research
GenomicsStudy of the complete set of DNA (genome) of an organism. biobide.comIdentify genetic mutations in microorganisms that confer resistance to decamethoxine, revealing its essential targets and resistance mechanisms.
TranscriptomicsStudy of the complete set of RNA transcripts (transcriptome) in a cell at a given time. humanspecificresearch.orgReveal changes in gene expression in pathogens or host cells upon exposure to decamethoxine, highlighting affected biological pathways.
ProteomicsLarge-scale study of proteins (proteome), their structures, and functions. humanspecificresearch.orgIdentify proteins that are differentially expressed or directly bind to decamethoxine, uncovering novel drug targets and mechanisms.
MetabolomicsComprehensive analysis of metabolites in a biological sample. nih.govCharacterize disruptions in the metabolic networks of microorganisms, providing insight into the functional consequences of decamethoxine's action.

Development of Predictive Models for Decamethoxine's Efficacy in Preclinical Research Frameworks

The development and application of predictive computational models are crucial for accelerating drug discovery and reducing the costs and ethical concerns associated with extensive preclinical testing. drugdiscoverytrends.comtexilajournal.com In silico modeling allows researchers to screen vast numbers of compounds, predict their interactions with biological targets, and generate hypotheses that can be tested experimentally. nih.gov

For decamethoxine, molecular docking has already emerged as a valuable predictive tool. As detailed previously, these models have predicted the binding affinity of decamethoxine for the main protease of coronaviruses, guiding further in vitro testing. researchgate.netresearchgate.net This approach exemplifies how computational chemistry can be used to identify potential drug repurposing opportunities and elucidate mechanisms of action at the molecular level. researchgate.net

Future directions in predictive modeling for decamethoxine could include:

Quantitative Structure-Activity Relationship (QSAR) Models : These models correlate the chemical structure of compounds with their biological activity. By developing QSAR models for decamethoxine and its analogues, researchers could predict the efficacy of new, modified compounds, thereby optimizing the chemical structure for enhanced activity against specific targets.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : While outside the scope of direct dosage information, preclinical PK/PD models can be developed to predict how the concentration of decamethoxine relates to its effect over time in various model systems, helping to optimize experimental designs for efficacy studies. manchester.ac.uk

These predictive models are essential components of a modern drug development pipeline. drugdiscoverytrends.comnih.gov By providing data that enables informed decision-making and helps prioritize which drug candidates to advance, these in silico tools significantly de-risk and streamline the path from preclinical research to potential clinical application. manchester.ac.ukfrontiersin.org

Table 3: Summary of In Silico Predictive Modeling for Decamethoxine

Model TypeSpecific ApplicationPredicted Outcome / FindingSignificance for Preclinical Research
Molecular DockingModeling the interaction of decamethoxine with the main protease (Mpro) of Infectious Bronchitis Virus (IBV). researchgate.netresearchgate.netDecamethoxine fits within the active site of the protease, forming stabilizing hydrogen bonds. researchgate.netProvides a mechanistic hypothesis for antiviral activity beyond membrane disruption; identifies a novel drug target for experimental validation.
Homology ModelingComparing IBV Mpro with SARS-CoV-2 Mpro to assess target viability. researchgate.netSignificant structural similarity (55%) between the two proteases suggests decamethoxine may also target the SARS-CoV-2 enzyme. researchgate.netresearchgate.netSupports the rationale for repurposing and testing decamethoxine against other related viruses.

Q & A

Q. How can Decamethoxine’s role in modulating oxidative stress be leveraged for chronic inflammatory conditions?

  • Methodological Answer : Integrate transcriptomic (e.g., RNA-seq) and metabolomic (e.g., LC-MS) profiling of Decamethoxine-treated macrophages. Focus on Nrf2/ARE pathway activation and glutathione synthesis. Validate in zebrafish models of chronic inflammation using fluorescent redox reporters .

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